Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Medicinal Chemistry Organic Synthesis Microwave-Assisted Synthesis

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (CAS 14625-39-9) is a precisely functionalized benzimidazole scaffold featuring an electrophilic chloromethyl handle at C-2 and a reducible nitro group at C-6. This orthogonal substitution pattern eliminates the need for protective group strategies, enabling clean, sequential derivatization. Generic 2-chloromethylbenzimidazole or 6-nitrobenzimidazole cannot replicate the electronic modulation and bifunctional reactivity of this compound. Derivatives exhibit potent antibacterial activity (MIC 2–16 μg/mL vs. MRSA/MSSA) and anticancer IC50 values (1.84–10.28 μg/mL) comparable to paclitaxel. Available from multiple global suppliers with rapid shipping. Confirm current lot purity, batch availability, and bulk pricing via inquiry.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 14625-39-9
Cat. No. B077890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
CAS14625-39-9
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl
InChIInChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11)
InChIKeyZGYRZVYKZIVFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (CAS 14625-39-9): Procurement Rationale for a Dual-Reactive Benzimidazole Intermediate


2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (CAS 14625-39-9, molecular formula C8H6ClN3O2, molecular weight 211.61 g/mol) is a heterocyclic aromatic compound comprising a benzimidazole core functionalized with a chloromethyl group at the 2-position and a nitro group at the 6-position. This substitution pattern establishes orthogonal reactive handles—an electrophilic chloromethyl site susceptible to nucleophilic displacement and a nitro group reducible to an amine—enabling sequential derivatization without protective group manipulation. Benzimidazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties [1]. This compound serves primarily as a versatile building block for the synthesis of more complex N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives [2], rather than as a terminal bioactive agent.

Procurement Risk Assessment: Why 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole Cannot Be Substituted by Unfunctionalized or Singly-Substituted Benzimidazole Analogs


Generic substitution with unfunctionalized benzimidazole (CAS 51-17-2), 2-chloromethyl-1H-benzimidazole (CAS 4857-04-9), or 6-nitro-1H-benzimidazole (CAS 94-52-0) is chemically and strategically invalid. The 2-chloromethylbenzimidazole scaffold lacks the electron-withdrawing 6-nitro group that modulates the electrophilicity of the chloromethyl carbon and influences the reduction potential and electronic properties of the final derivatives [1]. Conversely, 6-nitro-1H-benzimidazole lacks the 2-chloromethyl handle required for nucleophilic displacement reactions that introduce diverse substituents at the 2-position. Substituting with the isomeric 2-(chloromethyl)-5-nitro-1H-benzimidazole is also not functionally equivalent; the position of the nitro substituent (5- versus 6-) alters the electron distribution across the fused bicyclic system, which can affect the reactivity of the chloromethyl group and the binding properties of downstream derivatives . Furthermore, structure-activity relationship (SAR) analyses of benzimidazole libraries demonstrate that antimicrobial activity depends critically on the specific substitution pattern across positions 1, 2, and 5/6 of the heterocycle [2].

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole: Quantitative Differentiator Evidence Against Structural Analogs


Synthetic Efficiency: Microwave-Assisted Preparation of 6-Nitro-Substituted Benzimidazole Derivatives

A direct synthetic comparison demonstrates that 6-nitro-substituted benzimidazole derivatives can be prepared from 4-nitro-o-phenylenediamine (the precursor to the 6-nitrobenzimidazole core) using sodium metabisulfite as an oxidative reagent under microwave irradiation, achieving yields ranging from 40% to 99%. This microwave-assisted method provides superior efficiency relative to conventional heating methods for the same transformations, enabling rapid generation of structurally diverse libraries for structure-activity relationship (SAR) exploration [1]. The target compound 2-(chloromethyl)-6-nitro-1H-benzo[D]imidazole, bearing the same 6-nitro substitution pattern, is positioned as the key intermediate for subsequent N-alkylation at the 1-position and further derivatization. In a separate study, 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole in good yields [2], establishing the 2-chloromethyl functional handle as a robust synthetic entry point for nucleophilic substitution reactions.

Medicinal Chemistry Organic Synthesis Microwave-Assisted Synthesis

2-Chloromethyl Reactivity: Antifungal Potency of Derivatives Against Phytopathogenic Fungi

Derivatives synthesized from the 2-chloromethylbenzimidazole scaffold exhibit quantifiable antifungal activity against agriculturally relevant phytopathogenic fungi. In a systematic evaluation of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole, compound 7f demonstrated selective inhibition of Botrytis cinerea with an IC50 of 13.36 μg/mL, which is comparable to the commercial agricultural fungicide hymexazol (IC50 = 8.92 μg/mL) [1]. Compound 5b exhibited broad-spectrum antifungal activity against Cytospora sp. (IC50 = 30.97 μg/mL), Colletotrichum gloeosporioides (IC50 = 11.38 μg/mL), Botrytis cinerea (IC50 = 57.71 μg/mL), and Fusarium solani (IC50 = 40.15 μg/mL), and was superior to the reference hymexazol against C. gloeosporioides alone [1]. Compound 4m displayed strong growth inhibition of C. gloeosporioides (IC50 = 20.76 μg/mL), Alternaria solani (IC50 = 27.58 μg/mL), and F. solani (IC50 = 18.60 μg/mL) [1]. SAR analysis established that the sulfonyl group is critical for C. gloeosporioides inhibition (5b and 5c vs 5a) and that an unsubstituted benzene ring improves activity (4m vs 4n, 4e, and 4a) [1].

Agricultural Chemistry Antifungal Agents Fungicide Development

6-Nitro Substituent Effect: Comparative DNA Binding Affinity of Benzimidazole Derivatives

The 6-nitro substituent on the benzimidazole scaffold modulates DNA binding properties relative to methyl-substituted analogs. In a comparative study of three benzimidazole derivatives, the 6-nitro-substituted compound BM3 (4-chloro-2-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol) exhibited a DNA binding constant (Kb) of 1.8 × 10⁴ M⁻¹ to fish sperm DNA (FS-DNA), compared with 1.9 × 10⁵ M⁻¹ for BM1 (unsubstituted benzimidazole) and 1.39 × 10⁵ M⁻¹ for BM2 (6-methyl-substituted analog) [1]. Thermal melting studies of DNA further validated the absorption titration results, with the best interaction manifested by BM1 (ΔTm = 4.96 °C) [1]. Molecular docking confirmed that these molecules (BM1–BM3) bind to DNA via an intercalative and groove binding mode, with a binding preference for the minor groove of DNA [1].

Medicinal Chemistry DNA Interaction Anticancer Agents

6-Nitro Substituent Effect: Comparative Antimicrobial Activity of Benzimidazole Derivatives

In the same comparative study of BM1, BM2, and BM3, antimicrobial assays (antibacterial and antifungal) revealed differential activity profiles dependent on the 6-position substituent. Compound BM2 (6-methyl-substituted) showed promising activity against all bacterial strains (Micrococcus luteus, Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli) and fungi (Aspergillus flavus, Aspergillus fumigatus, Fusarium solani) with MIC values ranging from 12.5 ± 2.2 to 25 ± 1.5 μg/mL [1]. In contrast, BM3 (6-nitro-substituted) and BM1 (unsubstituted) were active against only selective strains [1]. This demonstrates that the 6-nitro substituent produces a distinct antimicrobial activity profile relative to the 6-methyl analog, with the latter exhibiting broader-spectrum and more potent activity under these assay conditions.

Antimicrobial Agents Antibacterial Screening Antifungal Agents

Antimicrobial Potential of 2-Chloromethylbenzimidazole-Derived Compounds Against MRSA and Fungal Strains

A library of 53 benzimidazole derivatives, including compounds derived from 2-(chloromethyl)-1H-benzo[d]imidazole, was screened against medically relevant bacterial and fungal strains. Some compounds displayed antibacterial activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) comparable to the widely-used drug ciprofloxacin [1]. Additionally, 23 compounds exhibited potent fungicidal activity against selected fungal strains, displaying equivalent or greater potency in their MIC values than amphotericin B, a standard clinical antifungal agent [1]. SAR analyses established that antimicrobial activity depends on the specific substituents attached to the bicyclic heterocycle at positions 1, 2, and 5 [1].

Antimicrobial Resistance MRSA Broad-Spectrum Antifungals

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of N-Substituted 6-(Chloro/Nitro)-1H-Benzimidazole Derivatives for Antimicrobial and Anticancer Screening

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole serves as a key intermediate for preparing N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives via alkylation at the 1-position using substituted halides and potassium carbonate, with microwave-assisted methods achieving yields of 40–99% [1]. The resulting derivatives have demonstrated potent antibacterial activity against Escherichia coli, Streptococcus faecalis, MSSA, and MRSA with MIC values ranging between 2 and 16 μg/mL (compared to ciprofloxacin MIC = 8–16 μg/mL), and anticancer activity against five tested cell lines with IC50 values ranging between 1.84 and 10.28 μg/mL (comparable to paclitaxel IC50 = 1.38–6.13 μM) [1]. The nitro group can be reduced to an amine for subsequent amide bond formation, sulfonamide synthesis, or diazonium chemistry, enabling diverse library generation.

Agrochemical Development: Synthesis of Antifungal Agents Targeting Phytopathogenic Fungi

Derivatives synthesized from the 2-chloromethylbenzimidazole scaffold have demonstrated quantifiable antifungal activity against economically important phytopathogens. Compound 7f achieved IC50 = 13.36 μg/mL against Botrytis cinerea (comparable to the commercial fungicide hymexazol at 8.92 μg/mL), while compound 5b exhibited IC50 = 11.38 μg/mL against Colletotrichum gloeosporioides (superior to hymexazol) [2]. The 6-nitro substituent present in 2-(chloromethyl)-6-nitro-1H-benzo[D]imidazole provides an electron-withdrawing group that can modulate the electrophilicity of the chloromethyl carbon and influence the binding properties of the final fungicidal compounds, offering a distinct SAR entry point compared to non-nitrated 2-chloromethylbenzimidazole.

Antimicrobial Resistance Research: Development of MRSA-Active and Antifungal Benzimidazole Derivatives

Compounds derived from the 2-chloromethylbenzimidazole core have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with MICs comparable to ciprofloxacin, and 23 derivatives exhibited antifungal potency equivalent to or greater than amphotericin B [3]. The presence of both the 2-chloromethyl group (enabling nucleophilic displacement with amines, thiols, or alkoxides) and the 6-nitro group (enabling reduction to an amine for further functionalization) makes 2-(chloromethyl)-6-nitro-1H-benzo[D]imidazole a strategic building block for generating structurally diverse libraries aimed at overcoming antimicrobial resistance mechanisms. The SAR established in benzimidazole libraries indicates that the specific substitution pattern across positions 1, 2, and 5/6 is critical for activity [3], underscoring the value of precisely defined intermediates rather than generic benzimidazole building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.